2-sec-Butyl-2,5-dihydrothiazole
Description
Contextualization within Heterocyclic Chemistry and Dihydrothiazole Derivatives
2-sec-Butyl-2,5-dihydrothiazole belongs to the broad class of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. More specifically, it is a derivative of dihydrothiazole, a five-membered ring containing both a sulfur and a nitrogen atom. Dihydrothiazoles, also known as thiazolines, are partially saturated analogues of thiazole (B1198619) and exist as three different isomers depending on the location of the double bond. The 2,5-dihydro isomer, along with its more commonly studied 4,5-dihydro counterpart, represents a key structural motif in a variety of natural products and synthetic molecules. rsc.orgacs.org
The thiazoline (B8809763) ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. mdpi.com The presence of both a sulfur and a nitrogen atom imparts unique chemical reactivity and potential for diverse functionalization.
Significance in Advanced Organic Synthesis Research
While much of the research on this compound has centered on its biological function, its structure holds potential for applications in advanced organic synthesis. The general class of 2-alkyl-2-thiazolines, to which the isomeric 2-sec-butyl-4,5-dihydrothiazole belongs, possesses an acidic proton on the carbon atom adjacent to the thiazoline ring (the α-carbon of the alkyl group). This proton can be removed by a base to form a carbanion, which can then react with various electrophiles. This reactivity opens the door for using these compounds as building blocks to construct more complex molecules. rsc.org
Potential synthetic transformations involving 2-sec-butyl-4,5-dihydrothiazole could include:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine bond (C=N) can be reduced to yield the corresponding thiazolidine (B150603).
Substitution Reactions: The reactivity of the α-proton of the sec-butyl group could allow for the introduction of new functional groups.
Despite this potential, a review of the current academic literature does not reveal specific published examples of this compound or its 4,5-dihydro isomer being utilized as a key intermediate in the total synthesis of other complex target molecules outside of its pheromonal context.
Overview of Academic Research Trajectories for the Compound
The primary trajectory of academic research concerning this compound and its isomer, 2-sec-butyl-4,5-dihydrothiazole (often abbreviated as SBT), has been in the field of chemical ecology. It is a well-documented volatile pheromone found in the urine of rodents, such as mice and rats. wikipedia.orgacs.org Research has extensively explored its role in animal behavior, where it can promote aggression among males and influence the reproductive cycles of females. wikipedia.org
A significant area of investigation has been its interaction with major urinary proteins (MUPs). wikipedia.org These proteins bind to the hydrophobic pheromone, protecting it from degradation and controlling its slow release into the environment, thereby prolonging its signaling effect. wikipedia.org Studies have also determined the absolute configuration of the naturally occurring pheromone, identifying the (S)-enantiomer as the active form in male mouse urine. sigmaaldrich.com
The synthesis of 2-sec-butyl-4,5-dihydrothiazole has been a subject of study, primarily to obtain the compound for biological testing. wikipedia.orgpherobase.com One reported synthetic route involves the reaction of ethanolamine (B43304) with 2-methylbutanoic acid, followed by treatment with Lawesson's reagent and microwave irradiation. wikipedia.org Another synthesis starts from 3-(2-aminoethanethio)-4-methylhex-2-enenitrile. wikipedia.org The asymmetric synthesis of the (S)-enantiomer has also been accomplished. pherobase.com
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NS | fda.gov |
| Molar Mass | 143.25 g/mol | fda.gov |
| Boiling Point | 174-175 °C | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
39800-93-6 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-butan-2-yl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
BLBWFTQVWINNKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1N=CCS1 |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 2 Sec Butyl 2,5 Dihydrothiazole
Classical and Contemporary Synthetic Routes
Classical methods for forming the thiazoline (B8809763) ring often rely on the cyclization of linear precursors containing the requisite nitrogen, sulfur, and carbon atoms. These have been refined with contemporary techniques to improve efficiency and yield.
A prominent method for synthesizing 2-thiazolines involves the condensation and subsequent cyclization of an N-(2-hydroxyethyl)amide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is particularly effective for this transformation. nih.gov The reaction typically proceeds by first converting the amide carbonyl group into a thioamide. The intramolecular nucleophilic attack of the hydroxyl group onto the activated thioamide, followed by dehydration, yields the final thiazoline ring.
For instance, the synthesis of 2-sec-butyl-4,5-dihydrothiazole can be envisioned starting from N-(2-hydroxyethyl)-2-methylbutanamide. The treatment of this amide precursor with Lawesson's reagent facilitates the necessary thionation and cyclodehydration sequence to form the target molecule. wikipedia.orgnih.gov
Table 1: Example Reagents for Thiazoline Synthesis via Thionation
| Precursor Type | Thionating/Dehydrating Agent | Product |
|---|---|---|
| N-(2-hydroxyethyl)amide | Lawesson's Reagent | 2-substituted-4,5-dihydrothiazole |
The most direct and widely used method for constructing 2-thiazolines is the condensation of a β-amino thiol with a carboxylic acid or its derivatives (such as esters or nitriles). researchgate.netacs.org Cysteamine (B1669678) (2-aminoethanethiol) is the most common β-amino thiol precursor for the synthesis of 2-substituted-4,5-dihydrothiazoles. acs.org
The reaction involves the initial formation of an amide or thioester intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the thiazoline ring. Various protocols exist to drive this condensation, including the use of activating agents for the carboxylic acid or high temperatures to remove water. acs.orgmdpi.com A one-step procedure using triisobutylaluminium to activate an ester for reaction with cysteamine hydrochloride has been shown to be effective for a variety of substrates. acs.org
Table 2: Common Precursors for Direct Condensation Route
| Aminothiol Precursor | Carboxylic Acid Derivative | Product |
|---|---|---|
| Cysteamine | 2-Methylbutanoic Acid | 2-sec-Butyl-4,5-dihydrothiazole |
| Cysteamine Hydrochloride | Methyl 2-methylbutanoate | 2-sec-Butyl-4,5-dihydrothiazole |
To enhance reaction rates and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the formation of thiazolines. The synthesis of 2-sec-butyl-4,5-dihydrothiazole from ethanolamine (B43304) and 2-methylbutanoic acid using Lawesson's reagent can be efficiently conducted under microwave irradiation. wikipedia.org This technique significantly reduces the reaction time compared to conventional heating.
Microwave assistance is also effective for the condensation of β-amino thiols with nitriles. acs.org The mechanism involves the nucleophilic attack of the thiol onto the nitrile, followed by an intramolecular conjugate addition of the amino group and subsequent elimination to form the aromatic ring. This rapid and efficient heating method provides a valuable tool for the contemporary synthesis of this heterocyclic system. acs.org
Stereoselective Synthesis of 2-sec-Butyl-4,5-dihydrothiazole Enantiomers
The sec-butyl group at the C2 position of the thiazoline ring contains a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), (R) and (S). The naturally occurring pheromone in male mice has been identified as the (S)-enantiomer. pherobase.com This biological specificity necessitates synthetic methods that can selectively produce one enantiomer over the other.
Asymmetric synthesis aims to create a specific enantiomer of a chiral product. du.ac.in This can be achieved by using a chiral starting material, a chiral reagent, or a chiral catalyst. The synthesis of the enantiomers of 2-sec-butyl-4,5-dihydrothiazole has been reported, often starting from an enantiomerically pure precursor that contains the required chiral sec-butyl fragment. pherobase.comresearchgate.net
For example, the synthesis can commence from enantiopure (S)-2-methylbutanoic acid. This chiral starting material, which can be obtained through various methods including the resolution of a racemic mixture or by stereoselective alkylation, ensures that the final thiazoline product retains the desired (S)-configuration at the sec-butyl group. Stereoselective alkylation, a powerful technique for creating stereocenters, involves the alkylation of a prochiral enolate using a chiral catalyst or auxiliary to control the facial selectivity of the incoming electrophile. uni-halle.de While not always used to form the thiazoline itself, this principle is fundamental to creating the chiral building blocks required for its enantioselective synthesis.
A reported asymmetric synthesis of (S)-2-sec-butyl-4,5-dihydrothiazole highlights the use of such chiral precursors to achieve the target molecule with high enantiomeric purity. pherobase.com
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. du.ac.in After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. acs.org This strategy is a cornerstone of asymmetric synthesis.
In the context of 2-sec-butyl-4,5-dihydrothiazole, a chiral auxiliary could be used to establish the stereocenter on the sec-butyl side chain in a precursor molecule before its condensation to form the thiazoline ring. Alternatively, syntheses can start from chiral amino alcohols, which act as chiral precursors. The synthesis of both enantiomers of the title compound has been achieved using asymmetric dihydroxylation as a key step, a powerful reaction that can be influenced by chiral ligands to deliver enantiomerically enriched products. researchgate.netnii.ac.jp This approach effectively uses a chiral catalyst system to install the necessary stereochemistry in an intermediate, which is then converted to the final product.
Table 3: General Approaches to Stereoselective Synthesis
| Method | Description | Application Example |
|---|---|---|
| Chiral Pool Synthesis | Utilizes an enantiomerically pure starting material derived from nature. | Synthesis from (S)-2-methylbutanoic acid. |
| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to control stereoselectivity. du.ac.in | Stereoselective alkylation of an N-acyl oxazolidinone to create a chiral acid precursor. |
Sharpless Asymmetric Dihydroxylation and Related Strategies
An analogous approach, utilizing a chiral pool strategy, has been successfully employed for the asymmetric synthesis of (S)-2-sec-butyl-4,5-dihydrothiazole. This method starts from the readily available chiral amino acid, L-isoleucine. This approach circumvents the need for an asymmetric dihydroxylation step by incorporating a pre-existing stereocenter from the starting material.
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the reactions involved in the synthesis of 2-sec-butyl-2,5-dihydrothiazole is crucial for optimizing reaction conditions and improving yields.
Amide Formation and Intramolecular Cyclization Pathways
A common and straightforward method for the synthesis of 2-substituted-2,5-dihydrothiazoles involves the condensation of a carboxylic acid or its derivative with a β-amino-thiol, followed by intramolecular cyclization. For this compound, this involves the reaction of 2-methylbutanoic acid with cysteamine (2-aminoethanethiol).
The initial step is the formation of an amide bond between the carboxylic acid and the amine group of cysteamine, yielding N-(2-mercaptoethyl)-2-methylbutanamide. This amide formation can be promoted by standard coupling agents or by heating the reactants, sometimes with azeotropic removal of water.
The subsequent and key step is the intramolecular cyclization of the N-(2-mercaptoethyl)-2-methylbutanamide intermediate. This is typically achieved through dehydration, which can be facilitated by a thionating agent like Lawesson's reagent or by heating under acidic conditions. The sulfur of the thiol group acts as a nucleophile, attacking the carbonyl carbon of the amide. This is followed by the elimination of a water molecule to form the thiazoline ring. One reported method utilizes Lawesson's reagent and microwave irradiation to drive this transformation. wikipedia.org
Base-Promoted Ring-Opening N-Alkylation Mechanisms
While not a direct synthesis of this compound, the study of base-promoted ring-opening N-alkylation of related thiazolines provides valuable mechanistic insights into their reactivity. For instance, the reaction of 2-(methylthio)-4,5-dihydrothiazole with benzyl (B1604629) halides in the presence of potassium tert-butoxide (KOt-Bu) leads to N-substituted thiazolidinones. nih.gov In this process, KOt-Bu acts as a base to promote the reaction and can also serve as an oxygen donor. nih.gov This type of reaction highlights the susceptibility of the thiazoline ring to nucleophilic attack and rearrangement under basic conditions, a factor to consider when designing synthetic routes and choosing reagents.
Optimization and Scalability Considerations in Laboratory Synthesis
The practical application of any synthetic method relies on its efficiency, reproducibility, and amenability to scaling up. Key considerations include reaction yield, product purity, and the environmental impact of the process.
Yield and Purity Assessments of Different Methods
The choice of synthetic method can significantly impact the yield and purity of the final product. For the synthesis of chiral this compound, the enantiomeric excess (e.e.) is also a critical purity parameter.
| Synthetic Method | Starting Materials | Key Reagents | Yield | Purity/e.e. | Reference |
| Amide Formation and Cyclization | 2-Methylbutanoic acid, Ethanolamine | Lawesson's reagent, Microwave | Not specified | Not specified | wikipedia.org |
| Asymmetric Synthesis (Chiral Pool) | L-Isoleucine | Not specified | Not specified | Not specified | Asymmetric synthesis of (S)-2-sec-butyl-4,5-dihydrothiazole mentioned in various sources |
Note: Specific yield and purity data for the direct synthesis of this compound is not extensively detailed in the cited literature, highlighting an area for further research and publication.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies can be employed.
One notable green approach is the use of microwave-assisted synthesis. As mentioned, the cyclization step to form the thiazoline ring can be facilitated by microwave irradiation, which often leads to significantly reduced reaction times and potentially higher yields compared to conventional heating methods. wikipedia.org
Furthermore, the principles of atom economy can be considered when selecting a synthetic route. A route that minimizes the formation of byproducts and maximizes the incorporation of atoms from the starting materials into the final product is preferred. The choice of solvents and reagents also plays a critical role. Utilizing less hazardous solvents and recyclable catalysts are key tenets of green chemistry that can be applied to the synthesis of this compound. For example, exploring solvent-free conditions or the use of greener solvents like water or ethanol (B145695) where possible can significantly improve the environmental profile of the synthesis.
Chemical Reactivity and Transformation Studies of 2 Sec Butyl 2,5 Dihydrothiazole
Oxidation Reactions and Derived Products
The sulfur atom in the 2-sec-butyl-2,5-dihydrothiazole ring is a prime site for oxidation, leading to the formation of corresponding sulfoxides and sulfones. These transformations can significantly alter the electronic and steric properties of the molecule, offering a route to new compounds with potentially enhanced biological or material properties.
Formation of Sulfoxides from the Dihydrothiazole Moiety
The oxidation of sulfides to sulfoxides is a well-established transformation in organic chemistry, and the sulfur atom in the dihydrothiazole ring is expected to undergo this reaction readily. organic-chemistry.orgnih.gov A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the selectivity and yield of the sulfoxide (B87167). Common oxidants include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. organic-chemistry.orgorganic-chemistry.org
While specific studies on the oxidation of this compound are not extensively documented, research on analogous 4,5-dihydro-1,3-thiazoles provides valuable insights. Oxidation of these related compounds can sometimes lead to ring-opening reactions, depending on the substituents and reaction conditions. nih.gov However, under controlled conditions, the formation of the corresponding S-oxide (sulfoxide) is a probable outcome. The reaction would involve the attack of the oxidizing agent on the lone pair of electrons of the sulfur atom.
Table 1: General Conditions for Sulfide to Sulfoxide Oxidation
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature | Reference |
| Hydrogen Peroxide | Acetic Acid, Water | Room Temperature | nih.govorganic-chemistry.org |
| m-CPBA | Dichloromethane | 0 °C to Room Temp. | researchgate.net |
| Sodium Periodate | Methanol, Water | Room Temperature | organic-chemistry.org |
This table presents general conditions for the oxidation of sulfides and is not specific to this compound.
Synthesis of Sulfone Derivatives
Further oxidation of the sulfoxide derivative of this compound, or direct oxidation of the parent compound with stronger oxidizing agents, is expected to yield the corresponding sulfone. organic-chemistry.org In a sulfone, the sulfur atom is bonded to two oxygen atoms, which significantly withdraws electron density from the sulfur and alters the geometry around it.
Reagents such as excess hydrogen peroxide, potassium permanganate, or peroxy acids under more forcing conditions are typically used for the synthesis of sulfones from sulfides. organic-chemistry.orgresearchgate.net The formation of thiazoline (B8809763) 1,1-dioxides (sulfones) has been observed in the oxidation of related 4,5-dihydro-1,3-thiazoles. nih.gov These sulfone derivatives are often more stable than the corresponding sulfoxides.
Table 2: General Conditions for Sulfide to Sulfone Oxidation
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature | Reference |
| Hydrogen Peroxide (excess) | Acetic Acid, Water | Elevated Temperature | organic-chemistry.org |
| Potassium Permanganate | Acetone, Water | Room Temperature | researchgate.net |
| m-CPBA (excess) | Dichloromethane | Room Temperature | organic-chemistry.org |
This table presents general conditions for the oxidation of sulfides to sulfones and is not specific to this compound.
Reduction Reactions and Thiazoline Ring Modifications
Pathways to Saturated Thiazolidine (B150603) Derivatives
The reduction of the carbon-nitrogen double bond in the 2,5-dihydrothiazole ring leads to the formation of the corresponding saturated thiazolidine derivative. This transformation effectively removes the endocyclic double bond, resulting in a more flexible, three-dimensional structure.
Table 3: General Methods for the Reduction of C=N Double Bonds
| Reagent/Catalyst | Typical Solvent(s) | Typical Conditions | Reference |
| H₂ / Palladium on Carbon | Ethanol (B145695), Methanol | Room Temp, H₂ atm | researchgate.net |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp | diva-portal.org |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Reflux | masterorganicchemistry.com |
This table presents general methods for the reduction of C=N bonds and is not specific to this compound.
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the 2,5-dihydrothiazole ring, which can be considered as a cyclic enamine, suggests a predisposition towards reactions with electrophiles at the C-4 position. Conversely, the C-2 position, being part of an aminal-like structure, could be susceptible to nucleophilic attack, potentially leading to ring-opening.
Introduction of Novel Functional Groups onto the Thiazole (B1198619) Ring
The introduction of new functional groups onto the dihydrothiazole ring can provide access to a wide array of novel compounds. Due to the enamine-like character of the 2,5-dihydrothiazole system, electrophilic substitution is anticipated to occur at the C-4 position, which is β to the nitrogen atom. Reactions with electrophiles such as alkyl halides, acyl chlorides, or aldehydes could potentially lead to C-4 functionalized products.
While specific examples of electrophilic or nucleophilic substitution on the this compound ring that preserve the ring structure are not well-documented in the literature, studies on related dihydrothiazoles and other sulfur-nitrogen heterocycles suggest that such transformations are plausible. For instance, the functionalization of thiazolo-fused 2-pyridones has been achieved through lithiation followed by the addition of various electrophiles. nih.gov However, it is also important to note that reactions with certain nucleophiles can lead to ring-opening of the dihydrothiazole moiety. acs.org
Further research is required to fully elucidate the scope and limitations of electrophilic and nucleophilic substitution reactions on the this compound ring and to develop synthetic protocols for the controlled introduction of novel functional groups.
Advanced Reaction Mechanisms and Intermediate Characterization
The exploration of advanced reaction mechanisms involving 2,5-dihydrothiazoles often centers on the generation of reactive intermediates and their subsequent transformations. The endocyclic nitrogen and sulfur atoms, along with the C=N double bond, are key features that dictate the molecule's reactivity.
Rearrangement Reactions:
One of the significant classes of rearrangements applicable to derivatives of 2,5-dihydrothiazoles are sigmatropic rearrangements. Specifically, wikipedia.orgrsc.org-sigmatropic rearrangements are well-documented for allylic sulfonium (B1226848) and ammonium (B1175870) ylides, which are structurally analogous to intermediates that could be formed from appropriately substituted 2,5-dihydrothiazoles. wikipedia.org For instance, if the sec-butyl group at the C2 position were replaced by an allyl group, deprotonation at the exocyclic carbon adjacent to the sulfur atom could lead to the formation of an ylide, which could then undergo a wikipedia.orgrsc.org-sigmatropic rearrangement. This type of rearrangement, known as the Mislow-Evans rearrangement when involving allylic sulfoxides, typically proceeds through a concerted, five-membered transition state to yield a rearranged product. wikipedia.org
Another potential rearrangement is the Sommelet-Hauser rearrangement, which involves the wikipedia.orgrsc.org-sigmatropic rearrangement of a quaternary ammonium ylide. wikipedia.org While not directly applicable to this compound, N-alkylation of the dihydrothiazole followed by deprotonation at an appropriate position could generate an intermediate susceptible to this type of transformation.
Cycloaddition Reactions:
The 2,5-dihydrothiazole ring can participate in various cycloaddition reactions, either as the 1,3-dipole precursor or as the dipolarophile.
[3+2] Cycloadditions: Thiazolium ylides, which can be generated from thiazolium salts, are known to act as 1,3-dipoles in [3+2] cycloaddition reactions. nih.gov For example, thiazolium azomethine ylides react efficiently with alkynes to form pyrrolo[2,1-b]thiazoles. nih.gov This suggests that this compound, upon N-alkylation and subsequent deprotonation, could potentially form a thiazolium ylide capable of undergoing cycloaddition with various dipolarophiles. The general scheme for such a reaction is depicted below:
| Reactants | Dipolarophile | Product Type | Reference |
| Thiazolium Azomethine Ylide | Acetylene Derivatives | Pyrrolo[2,1-b]thiazole | nih.gov |
| C,N-Cyclic Azomethine Imines | Allyl Alkyl Ketones | Tetrahydroisoquinoline | nih.gov |
[4+2] Cycloadditions (Diels-Alder Reactions): While the 2,5-dihydrothiazole ring itself is not a typical diene, functionalization at the C4 or C5 position with a vinyl group can create a conjugated system capable of participating in Diels-Alder reactions. Studies on 4-alkenyl- and 5-alkenylthiazoles have shown that they can act as "in-out" dienes in polar [4+2] cycloaddition reactions with electron-poor dienophiles, leading to the formation of tetrahydrobenzothiazoles. um.esnih.govresearchgate.net These reactions often exhibit high site-selectivity, with the diene system involving the exocyclic double bond and the C4=C5 double bond of the thiazole ring. um.es
| Diene | Dienophile | Product Type | Selectivity | Reference |
| 5-Alkenyl-2-aminothiazole | N-phenylmaleimide | Cycloadduct | endo-selective | um.es |
| 4-Alkenyl-2-dialkylaminothiazole | Nitroalkenes | 2-Amino-6-nitro-4,5,6,7-tetrahydrobenzothiazole | Regio- and Diastereoselective | nih.govresearchgate.net |
Stereochemistry:
The stereochemical outcome of reactions involving this compound is of significant interest, particularly due to the presence of a chiral center at the C2 position (assuming an enantiomerically pure starting material).
In rearrangement reactions such as the wikipedia.orgrsc.org-sigmatropic rearrangement, the stereochemistry of the newly formed double bond is often controlled, with a strong preference for the E-isomer. The stereochemistry at the newly formed C-C bond can be predicted based on the conformation of the five-membered ring transition state, where steric factors play a crucial role. wikipedia.org
In cycloaddition reactions , the stereochemistry is also a key aspect. For instance, in the Diels-Alder reactions of alkenylthiazoles, an endo-selectivity is often observed with cyclic dienophiles. um.es Asymmetric synthesis of thiazolidine derivatives has been achieved with high stereocontrol, often employing chiral auxiliaries or catalysts. researchgate.net The stereochemical control in the Hantzsch thiazole synthesis, a classical method for thiazole ring formation, has also been studied, indicating that the distribution of stereoisomers can be influenced by electronic factors of the reactants. wikipedia.org
Regioselectivity:
Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction.
In cycloaddition reactions , regioselectivity is a critical factor, especially when both the dipole and the dipolarophile are unsymmetrical. In the [4+2] cycloadditions of 4-alkenyl-2-dialkylaminothiazoles with nitroalkenes, the reactions proceed with high regioselectivity. nih.govresearchgate.net Similarly, the cycloaddition of thiazolium azomethine ylides with unsymmetrical alkynes can lead to the preferential formation of one regioisomeric pyrrolo[2,1-b]thiazole. nih.gov The regioselectivity in these reactions is often governed by a combination of steric and electronic factors, which can be rationalized using frontier molecular orbital (FMO) theory.
The following table summarizes the key factors influencing stereochemistry and regioselectivity in reactions analogous to those that could be undertaken by this compound.
| Reaction Type | Controlling Factors | Outcome | Reference |
| wikipedia.orgrsc.org-Sigmatropic Rearrangement | Conformation of the cyclic transition state, steric hindrance | High E-selectivity for the new double bond, predictable diastereoselectivity | wikipedia.org |
| [4+2] Cycloaddition | Endo rule, steric and electronic effects of substituents | endo-Selectivity with cyclic dienophiles, high regioselectivity | um.esnih.govresearchgate.net |
| Hantzsch Thiazole Synthesis | Electronic properties of reactants (Hammett correlation) | Controlled distribution of stereoisomers | wikipedia.org |
| Asymmetric Aldol Reaction | Chiral catalysts and auxiliaries | High enantiomeric and diastereomeric excess | researchgate.net |
Spectroscopic and Analytical Methodologies for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-sec-Butyl-2,5-dihydrothiazole. Through various NMR experiments, it is possible to determine the precise arrangement of atoms and understand the molecule's behavior in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. docbrown.info
For this compound, the structure contains seven carbon atoms and thirteen protons in distinct chemical environments. nih.gov The sec-butyl group and the dihydrothiazole ring each contribute a unique set of signals. The analysis of chemical shifts, integration values, and splitting patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allows for the complete assignment of the molecule's covalent structure. nih.govdoaj.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (CH) | ~5.0 - 5.5 | ~70 - 80 |
| C4 (CH₂) | ~3.0 - 3.5 | ~30 - 40 |
| C5 (CH₂) | ~3.2 - 3.8 | ~50 - 60 |
| C1' (CH) | ~1.8 - 2.2 | ~40 - 50 |
| C2' (CH₂) | ~1.4 - 1.7 | ~25 - 35 |
| C3' (CH₃) | ~0.9 - 1.1 | ~10 - 15 |
| C4' (CH₃) | ~1.2 - 1.4 | ~15 - 25 |
(Structure for illustrative purposes)Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom within the dihydrothiazole ring. While less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it provides valuable data. Studies on related thiazole (B1198619) and thiadiazole systems have shown that nitrogen shielding is sensitive to solvent effects and hydrogen bonding. rsc.org
¹⁵N NMR relaxation studies, which measure the time it takes for the excited ¹⁵N nucleus to return to its equilibrium state (T₁ relaxation), can provide information about the molecule's rotational motion and internal dynamics in solution. nih.govresearchgate.net Such studies would be crucial for understanding how this compound tumbles and flexes in different environments, which can influence its interaction with binding partners.
To unambiguously confirm the structure of this compound, two-dimensional (2D) and three-dimensional (3D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing connectivity information that is not available from 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the sec-butyl group and the dihydrothiazole ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly with the carbons they are attached to, confirming C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the different fragments of the molecule and confirming the connection between the sec-butyl group and the C2 position of the dihydrothiazole ring. researchgate.net
These advanced NMR methods are routinely used for the complete structural assignment of novel heterocyclic compounds. researchgate.netnih.gov
Given that this compound functions as a pheromone by binding to major urinary proteins (MUPs), NMR is a powerful tool for studying this interaction. wikipedia.org The technique of chemical shift perturbation (CSP) is particularly useful. nih.gov
In a CSP experiment, a series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled protein (MUP) are recorded as the unlabeled ligand (this compound) is gradually added. bcm.edu The amino acid residues of the protein that are involved in binding the ligand will experience a change in their chemical environment, causing their corresponding peaks in the HSQC spectrum to shift. By mapping these shifting peaks onto the protein's structure, the ligand binding site can be precisely identified. nih.govbcm.edu This method can also be used to determine the binding affinity (dissociation constant, Kd).
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
As a volatile sulfur compound, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgacs.org This hyphenated technique first separates volatile compounds in a mixture using a gas chromatograph before they are introduced into the mass spectrometer for detection and identification.
The analysis of volatile sulfur compounds often requires specific sample preparation techniques to preconcentrate the analytes, which may be present at very low concentrations. nih.gov Headspace solid-phase microextraction (HS-SPME) is a common solvent-free method used for this purpose, particularly for analyzing food, beverage, and biological samples. nih.govfrontiersin.org
In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint that can be compared to spectral libraries for identification. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₇H₁₃NS). gcms.cz
Table 2: Expected Key Ions in the Mass Spectrum of this compound Note: Fragmentation is predicted based on the known structure and common fragmentation pathways.
| m/z (mass-to-charge ratio) | Ion | Description |
| 143 | [M]⁺ | Molecular Ion |
| 114 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the sec-butyl group |
| 86 | [C₄H₈NS]⁺ | Cleavage of the sec-butyl group |
| 57 | [C₄H₉]⁺ | sec-Butyl cation |
The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification and quantification of this compound in complex matrices. frontiersin.orgresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for the identification of functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is what is measured and plotted in an IR spectrum. The spectrum for this compound would be expected to show characteristic absorption bands corresponding to its specific functional groups.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Alkyl | C-H stretch | 2850-2960 |
| Imine | C=N stretch | 1640-1690 |
| Thioether | C-S stretch | 600-800 |
This table presents expected IR absorption ranges for the functional groups present in this compound based on general spectroscopic principles. libretexts.orgpressbooks.pub
The presence of a band in the 1640-1690 cm⁻¹ region would be indicative of the C=N double bond of the dihydrothiazole ring. libretexts.org The C-H stretching vibrations of the sec-butyl group would appear in the 2850-2960 cm⁻¹ range. The C-S stretching vibration is typically weaker and appears in the fingerprint region of the spectrum, between 600 and 800 cm⁻¹. libretexts.orgpressbooks.pub While the IR spectrum can provide strong evidence for the presence of these functional groups, it is typically used in conjunction with other techniques like MS and NMR for unambiguous structural elucidation.
Advanced Analytical Techniques for this compound Detection
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly useful for the extraction of volatile and semi-volatile organic compounds from a variety of matrices. This technique utilizes a fused silica (B1680970) fiber that is coated with a stationary phase. When the fiber is exposed to a sample, analytes partition from the sample matrix into the stationary phase.
For the analysis of this compound, especially from biological samples like urine or air, SPME offers several advantages. It is a simple, rapid, and sensitive method that can simultaneously extract and concentrate the analyte. The choice of the fiber coating is critical and would be selected based on the polarity and volatility of this compound to achieve optimal extraction efficiency. After extraction, the fiber can be directly inserted into the injection port of a gas chromatograph (GC) for analysis, a technique known as SPME-GC-MS.
The role of this compound as a pheromone in rodents highlights its significance in biomarker detection research. acs.org In male rodents, it is associated with social dominance, while in females, it can signal ovulation. acs.org This makes it a key chemical signal, or biomarker, for specific physiological and behavioral states.
The detection and quantification of this compound in urine or other biological samples can provide valuable insights into the social structure and reproductive status of rodent populations. Research in this area often relies on the sensitive analytical techniques described above, such as GC-MS or LC-MS, often coupled with sample preparation methods like SPME to detect the trace levels of this important biomarker. Further research may explore the potential for similar thiazoline (B8809763) compounds to act as biomarkers in other species.
Computational and Theoretical Studies of 2 Sec Butyl 2,5 Dihydrothiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. atlantis-press.com These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into electron distribution and reactivity.
Molecular Orbital (MO) theory would be applied to understand the electronic characteristics of 2-sec-butyl-2,5-dihydrothiazole. By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. researchgate.net
The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, the electron-rich sulfur and nitrogen atoms in the dihydrothiazole ring are expected to significantly contribute to the HOMO, making them likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the C=N double bond, indicating this as a potential site for nucleophilic attack.
Table 1: Hypothetical Molecular Orbital Properties of this compound
| Property | Hypothetical Value (eV) | Implication |
| HOMO Energy | -6.5 | Indicates electron-donating capability, likely from the heteroatoms. |
| LUMO Energy | -1.2 | Suggests electron-accepting potential, likely at the imine bond. |
| HOMO-LUMO Gap | 5.3 | Reflects the molecule's kinetic stability and resistance to electronic excitation. |
Density Functional Theory (DFT) is a powerful computational method used to investigate the thermodynamics and kinetics of chemical reactions. researchgate.netmdpi.com For this compound, DFT calculations could be employed to model various reaction pathways, such as hydrolysis, oxidation, or interaction with biological nucleophiles.
These studies would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. researchgate.net For instance, the hydrolysis of the imine bond in the dihydrothiazole ring could be modeled to understand its stability in aqueous environments. tandfonline.com DFT calculations would help pinpoint the most energetically favorable mechanism, whether it proceeds through a direct attack of water or is catalyzed by acid or base. The results would be critical for predicting the compound's metabolic fate or degradation profile. researchgate.net
Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| Hydrolysis of Imine Bond | Water-mediated proton transfer | 25.8 |
| Ring Opening | Heterolytic cleavage of C-S bond | 35.2 |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, offering a view of their conformational dynamics and interactions with their environment. tandfonline.comoup.com
The this compound molecule possesses conformational flexibility due to the sec-butyl group and the non-planar dihydrothiazole ring. upenn.eduresearchgate.net Conformational analysis would be performed to identify the most stable three-dimensional arrangements (conformers) of the molecule. This involves systematically rotating the single bonds and calculating the potential energy of each resulting structure.
Table 3: Example of Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-C of sec-butyl) | Ring Conformation | Relative Energy (kcal/mol) |
| 1 | 60° (gauche) | Envelope | 0.0 (most stable) |
| 2 | 180° (anti) | Envelope | 0.8 |
| 3 | 60° (gauche) | Twisted | 1.5 |
Should this compound be investigated as a potential ligand for a protein target, MD simulations would be crucial for understanding the dynamics of the protein-ligand complex. nih.govnih.gov After an initial docking pose is predicted, an MD simulation can reveal the stability of the interaction over time, typically on the nanosecond to microsecond timescale.
These simulations can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the complex. acs.org Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the protein. nih.gov
In Silico Modeling for Biological Interaction Prediction
In silico modeling encompasses a range of computational techniques used to predict the biological activity of a molecule. eurekaselect.comtandfonline.comacs.org For this compound, this could involve pharmacophore modeling or Quantitative Structure-Activity Relationship (QSAR) studies if a series of related compounds with known activities were available. acs.org
Virtual screening campaigns could be conducted where the 3D structure of this compound is computationally docked against a library of known protein structures to identify potential biological targets. nih.govresearchgate.net Predictive models for Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, would also be employed to assess its drug-likeness and potential liabilities early in a discovery process. eurekaselect.comacs.org These in silico predictions help prioritize experimental testing and guide the design of new analogs with improved properties. acs.orgnih.gov
Docking Simulations for Receptor Binding Affinity and Orientation
Molecular docking simulations have been instrumental in elucidating the binding mechanism of 2-sec-butyl-4,5-dihydrothiazole (SBT) with its primary carrier, the mouse major urinary protein-I (MUP-I). These simulations reveal that SBT binds within a nonpolar, occluded cavity of the MUP-I protein. nih.govwikipedia.orgnih.gov The stability of this binding is attributed to a combination of hydrogen bonds and van der Waals forces.
Specifically, the SBT molecule forms a hydrogen bond with a water molecule located within the MUP-I active site. This water molecule is, in turn, stabilized by hydrogen bonds with the amino acid residue Phe56 and another water molecule. The second water molecule further interacts with residues Leu58 and Thr39. wikipedia.org Van der Waals forces also play a crucial role, with interactions observed between SBT and several residues of MUP-I, including Ala121, Leu123, Leu134, Leu72, Val100, and Phe108. wikipedia.org
Thermodynamic analysis through isothermal titration calorimetry (ITC) has provided quantitative data on this binding interaction. The binding of SBT to MUP-I is characterized by a significant favorable enthalpy change (ΔH) of -11.2 kcal/mol at 25°C, indicating that the process is largely driven by the formation of favorable interactions. nih.gov This is counteracted by an unfavorable entropy change (-TΔS) of 2.8 kcal/mol at the same temperature. nih.gov Furthermore, a negative heat capacity change (ΔCp) of -165 cal/(mol·K) has been observed, which is often indicative of a significant hydrophobic contribution to the binding. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Enthalpy Change (ΔH) | -11.2 kcal/mol | nih.gov |
| Entropy Change (-TΔS) | 2.8 kcal/mol | nih.gov |
| Heat Capacity Change (ΔCp) | -165 cal/(mol·K) | nih.gov |
These detailed docking and thermodynamic studies provide a comprehensive picture of the binding affinity and orientation of this compound within its protein receptor, highlighting the specific molecular interactions that govern its function as a pheromone.
Predictive Modeling for Chemical Space Exploration
Predictive modeling, powered by machine learning and artificial intelligence, offers a powerful strategy for exploring the vast chemical space surrounding this compound. While specific predictive models for SBT are not extensively documented in public literature, the methodologies for exploring the chemical space of related molecules, such as thiazole (B1198619) derivatives and other pheromones, are well-established. nih.govresearchgate.netnih.gov
These models typically involve the generation of quantitative structure-activity relationship (QSAR) models. For instance, a study on thiazole derivatives utilized a machine learning approach with a python script to build a QSAR model for 53 compounds, demonstrating the potential to predict biological activity based on chemical structure. nih.gov Such an approach could be applied to a library of virtual analogs of this compound to predict their binding affinity to MUPs or their activity at other potential receptors.
The exploration of chemical space for pheromones also involves creating models that relate chemical structure to behavioral responses. researchgate.netnih.gov By generating a virtual library of compounds structurally related to SBT and using predictive models, researchers can identify novel molecules with potentially enhanced or modulated pheromonal activity. This in-silico screening can significantly accelerate the discovery of new semiochemicals for applications in pest management or behavioral studies.
| Modeling Technique | Application | Potential for SBT Research | Reference |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of thiazole derivatives. | Predicting the binding affinity and activity of novel SBT analogs. | nih.gov |
| Machine Learning for Pheromone Activity | Modeling the relationship between pheromone structure and insect attraction. | Identifying new molecules with altered pheromonal effects for ecological applications. | researchgate.netnih.gov |
Advanced Computational Methodologies
The frontier of computational chemistry offers even more sophisticated tools to probe the intricacies of molecular systems like this compound.
3D-RISM Solvent Density Computations
The three-dimensional reference interaction site model (3D-RISM) is a statistical-mechanical theory of molecular solvation that can provide a detailed picture of the solvent structure around a solute. nih.govelsevierpure.comnih.govresearchgate.net This method calculates the three-dimensional distribution functions of solvent atoms around a solute molecule, offering insights into hydration patterns and the role of water in molecular recognition. nih.govelsevierpure.com
While no specific 3D-RISM studies on this compound have been published, the application of this methodology to similar small molecule-protein binding systems demonstrates its potential. nih.govnih.gov For SBT, a 3D-RISM calculation could precisely map the density of water molecules in the MUP-I binding pocket both before and after ligand binding. This would allow for a more quantitative understanding of the hydrophobic effect and the specific roles of water molecules in mediating the protein-ligand interaction, complementing the findings from docking simulations. A machine learning approach incorporating hydration free energies from 3D-RISM has been proposed to improve the prediction of protein-ligand binding affinities. nih.govacs.org
Leveraging Quantum Computing for Chemical System Analysis
Quantum computing represents a paradigm shift in our ability to simulate complex molecular systems. thequantuminsider.comharvard.eduyoutube.com For a molecule like this compound, quantum chemical calculations on classical computers are already used to determine properties like pKa and to study electronic structure. nih.govatlantis-press.comacs.orgresearchgate.net However, the computational cost of these calculations increases rapidly with the size of the system.
Quantum computers, by harnessing the principles of quantum mechanics, promise to perform these calculations with an efficiency that is unattainable for classical computers. thequantuminsider.comharvard.eduyoutube.com This could enable the highly accurate simulation of the electronic structure of SBT and its interaction with the MUP-I receptor, including the explicit treatment of quantum effects like electron correlation. Such simulations could provide unprecedented detail about the nature of the chemical bonds and non-covalent interactions that govern the pheromone's activity. The development of quantum algorithms for tasks like biomarker discovery further highlights the potential for this technology to revolutionize chemical and biological research. arxiv.org
Applications of 2 Sec Butyl 2,5 Dihydrothiazole in Organic Synthesis and Materials Science
Role as a Synthetic Building Block for Complex Molecules
Thiazole-containing structures are significant in medicinal chemistry and materials science. researchgate.netnih.gov They form the core of numerous biologically active compounds and functional materials. researchgate.netnih.gov Dihydrothiazoles, as partially saturated heterocyclic systems, can serve as versatile intermediates in the synthesis of more complex molecular architectures.
Intermediate in the Synthesis of Thiazole-Containing Scaffolds
Thiazoles are recognized as "privileged scaffolds" in the design of biologically active molecules. researchgate.net The synthesis of 2,5-disubstituted thiazoles, in particular, is an area of active research, as these compounds are core components in materials with interesting optical and electronic properties. nih.gov Methodologies such as the Hantzsch synthesis, and more recently, copper-catalyzed aerobic oxidative syntheses, are employed to create these scaffolds. researchgate.netnih.gov
However, specific documented examples of 2-sec-butyl-2,5-dihydrothiazole being used as an intermediate in the synthesis of thiazole-containing scaffolds are not readily found in the current body of scientific literature. In principle, a 2,5-dihydrothiazole could be oxidized to the corresponding aromatic thiazole (B1198619), thus serving as a precursor. This transformation would install the sec-butyl group at the 2-position of the resulting thiazole ring. The viability and application of this specific pathway remain underexplored.
Precursor for Advanced Heterocyclic Compounds
The thiazole framework is a key component in a variety of advanced heterocyclic compounds with diverse applications, including as c-Met kinase inhibitors for cancer treatment and as tubulin polymerization inhibitors. nih.govfrontiersin.org The development of novel synthetic routes to functionalized thiazoles is crucial for advancing drug discovery. nih.gov
There is a lack of specific research demonstrating the use of This compound as a precursor for advanced heterocyclic compounds. Its structural isomer, 2-sec-butyl-4,5-dihydrothiazole, is primarily studied in the context of its biological activity as a pheromone rather than as a synthetic precursor. wikipedia.orgacs.org The potential of the 2,5-dihydro isomer as a starting material for more complex heterocyclic systems has not been significantly investigated.
Utilization in Chiral Catalysis and Asymmetric Synthesis
Chiral ligands are essential for enantioselective catalysis, a cornerstone of modern asymmetric synthesis. Heterocyclic compounds, including those with thiazole and dihydrothiazole motifs, have been successfully employed as chiral ligands in a variety of metal-catalyzed reactions.
Development of this compound-Based Chiral Ligands
The development of chiral ligands is a continuous effort in organic synthesis to achieve high enantioselectivity. While there are examples of chiral ligands based on dihydrooxazoles, which are structurally related to dihydrothiazoles, there is no specific information available on the development and application of chiral ligands derived from This compound . The synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved using copper-catalyzed asymmetric cyclization, highlighting the potential of chiral catalysis in synthesizing complex heterocyclic structures. researchgate.net
Derivatives and Analogues in Chemical Research
The study of derivatives and analogues of a core chemical structure is fundamental to understanding structure-activity relationships and developing new functional molecules. While research into thiazole derivatives is extensive, with many compounds synthesized and evaluated for a range of biological activities, specific information on derivatives of This compound is scarce.
A comparative analysis of related thiazoline (B8809763) derivatives highlights the structural difference of This compound , specifically the unsaturation at the C2-C3 position, which alters conjugation compared to the 4,5-dihydro isomer. However, beyond this structural notation, there is a lack of detailed research on its derivatives and their applications.
The following table provides a comparison of This compound with its more studied isomer and related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | C₇H₁₃NS | 143.25 | Unsaturation at C2-C3 |
| 2-sec-Butyl-4,5-dihydrothiazole | C₇H₁₃NS | 143.25 | Unsaturation at C4-N |
| 2-Ethyl-4,5-dihydrothiazole | C₅H₉NS | 115.20 | Ethyl group at C2 |
| 2-Methyl-4,5-dihydrothiazole | C₄H₇NS | 101.17 | Methyl group at C2 |
Data sourced from available chemical literature.
Synthesis and Investigation of Substituted Dihydrothiazole Derivatives
The synthesis of substituted dihydrothiazole derivatives is a significant area of research due to the wide-ranging biological activities exhibited by these compounds, including antiproliferative, antibacterial, and anti-inflammatory properties. researchgate.net A common and effective method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. ijper.orgnih.gov
One notable synthetic route involves the reaction of substituted hydrazine-carbothioamides with chloroacetone (B47974) in the presence of a base like triethylamine (B128534) (Et3N). This method has been shown to produce (Z)-3-substituted-2-(2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazoles in excellent yields, ranging from 78–99%. mdpi.com The reaction can be carried out at room temperature overnight or under reflux conditions in ethanol (B145695) for 6–10 hours. mdpi.com
Another approach to synthesizing substituted thiazoles involves the condensation of 2-hydroxy benzaldehyde (B42025) derivatives with ethyl acetoacetate, followed by bromination and subsequent reaction with thiazole chalcones. nih.gov This multi-step synthesis allows for the introduction of various substituents onto the thiazole core, leading to a diverse range of derivatives. nih.gov For instance, a series of 2,4-disubstituted 1,3-thiazole derivatives were synthesized from different acetophenones and subsequently reacted with various aryl aldehydes. jpionline.org
The investigation of these synthesized derivatives often involves evaluating their biological activities. For example, a study on novel thiazole derivatives showed significant antiproliferative activity against several human cancer cell lines, with some compounds exhibiting inhibitory concentrations (IC50) comparable to the reference drug erlotinib. mdpi.com Specifically, compounds with di-nitro-phenyl and methyl-phenyl substitutions demonstrated potent activity. mdpi.com
Interactive Data Table: Synthesis and Antiproliferative Activity of Substituted Dihydrothiazoles. mdpi.com
| Compound | Ar Substituent | R Substituent | Yield (AcOEt/Et3N) | Yield (EtOH) | Average GI50 (nM) |
| 3a | 2,4-di-NO2-C6H3 | C6H5 | 98% | 85% | 37-54 |
| 3c | 2,4-di-NO2-C6H3 | 4-Cl-C6H4 | - | - | 37-54 |
| 3d | 2,4-di-NO2-C6H3 | 4-F-C6H4 | - | - | 37-54 |
| 3f | 2,4-di-NO2-C6H3 | 4-CH3-C6H5 | - | - | 37 |
Exploration of Structure-Reactivity Relationships within the Thiazoline Class
The study of structure-activity relationships (SAR) is crucial for the rational design of new molecules with desired properties. nih.gov In the context of thiazolines, SAR studies help to understand how different substituents on the thiazole ring influence the compound's chemical reactivity and biological activity.
The reactivity of the thiazole ring is influenced by the electron distribution within the ring. Molecular orbital calculations have indicated that the electrophilic reactivity decreases in the order of positions 5 > 2 > 4, while the nucleophilic reactivity follows the order of 2 > 5 > 4. ijper.org This understanding guides the synthetic strategies for introducing various functional groups at specific positions on the thiazole ring.
For instance, in a series of 2-amino-4-thiazole-containing renin inhibitors, the nature of the substituent at the P2 position was found to be critical for their inhibitory potency and selectivity against the related enzyme cathepsin D. nih.gov Similarly, in a study of thiazole-based compounds as dual EGFR/VEGFR-2 inhibitors, the structure of the substituent at the 4-position of the thiazole ring was identified as a key determinant for their antitumor activity. nih.govnih.gov
Research has also focused on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov SAR studies in this area aim to optimize the inhibitor's structure to enhance its binding affinity to the enzyme's active site. nih.gov
The development of scalable synthetic routes is also an important aspect of this research, as it enables the production of larger quantities of promising compounds for further investigation. For example, an efficient, three-step synthesis of a pyridinooxazoline (PyOx) ligand, which contains a dihydrooxazole ring structurally similar to dihydrothiazole, has been developed from readily available starting materials. beilstein-journals.org
Interaction Studies of 2 Sec Butyl 2,5 Dihydrothiazole with Biological Macromolecules Non Clinical Focus
Molecular Recognition and Binding Mechanisms with Major Urinary Proteins (MUPs)
The binding of 2-sec-butyl-2,5-dihydrothiazole occurs within a hydrophobic, barrel-shaped cavity in the MUP structure. acs.orgwikipedia.org This interaction is primarily driven by the hydrophobic effect, with approximately 86% of the buried surface area in the complex being non-polar. acs.org
Characterization of Binding Affinity and Stoichiometry
Studies have consistently shown that this compound binds to MUPs with a 1:1 stoichiometry. acs.orgacs.org Isothermal titration calorimetry (ITC) has been a key technique in determining the thermodynamics of this interaction. For the MUP-I isoform, binding of 2-sec-butyl-4,5-dihydrothiazole is characterized by a significant favorable enthalpy change (ΔH = -11.2 kcal/mol at 25°C) and an unfavorable entropy change (-TΔS = 2.8 kcal/mol at 25°C). acs.orgnih.gov The dissociation constant (Kd) for this complex is approximately 1 µM. acs.org NMR titration and equilibrium diffusion assays have also confirmed micromolar binding affinity. acs.org
Table 1: Thermodynamic and Binding Parameters of this compound with MUP-I
| Parameter | Value | Technique |
|---|---|---|
| Stoichiometry | 1:1 | Isothermal Titration Calorimetry (ITC), NMR Titration |
| Dissociation Constant (Kd) | ~1 µM | Isothermal Titration Calorimetry (ITC) |
| Enthalpy Change (ΔH) | -11.2 kcal/mol | Isothermal Titration Calorimetry (ITC) |
| Entropy Change (-TΔS) | 2.8 kcal/mol | Isothermal Titration Calorimetry (ITC) |
| Heat Capacity Change (ΔCp) | -165 cal/(mol·K) | Isothermal Titration Calorimetry (ITC) |
Structural Basis of Ligand-Protein Complex Formation (e.g., Hydrogen Bonding, van der Waals Forces)
High-resolution X-ray crystallography and NMR studies have provided detailed insights into the structural basis of the this compound-MUP complex. acs.orgnih.gov The binding is stabilized by a network of interactions within the hydrophobic cavity of the protein.
Hydrogen Bonding: A key feature of the interaction is a water-mediated hydrogen bond network. acs.orgwikipedia.org The thiazole (B1198619) nitrogen of this compound forms a hydrogen bond with a water molecule inside the binding pocket. This water molecule is further stabilized by hydrogen bonds with the protein backbone at Phe56 and another water molecule, which in turn interacts with Leu58 and Thr39. wikipedia.org
Table 2: Key Residues in MUP-I Interacting with this compound
| Interaction Type | MUP-I Residues Involved |
|---|---|
| Water-mediated Hydrogen Bonding | Phe56, Leu58, Thr39 |
| Van der Waals Contacts | Ala121, Leu123, Leu134, Leu72, Val100, Phe108 |
Competitive Binding Studies with Other Ligands
Competitive binding studies have demonstrated that other molecules can displace this compound from the MUP binding pocket. This suggests a potential for competition between endogenous pheromones and exogenous compounds. For example, the synthetic antioxidant butylated hydroxytoluene (BHT) and the industrial chemical 2,2,4-trimethyl-1,3-pentanediol (B51712) diisobutyrate (DTBP) have been shown to displace bound this compound. researchgate.net Similarly, the (S)-enantiomer of 2-sec-butyl-4,5-dihydrothiazole was found to have a slightly higher binding affinity than the (R)-enantiomer, though the difference was not considered highly significant. nih.gov
Table 3: Competitive Ligands for MUP Binding
| Competing Ligand | Displaced Ligand | Observation |
|---|---|---|
| Butylated hydroxytoluene (BHT) | This compound | BHT can displace the endogenous pheromone. researchgate.net |
| DTBP | This compound | DTBP displaces the male-specific pheromone in urine. researchgate.net |
| (R)-2-sec-butyl-4,5-dihydrothiazole | (S)-2-sec-butyl-4,5-dihydrothiazole | (S)-DHT showed slightly stronger binding than (R)-DHT. nih.gov |
Dynamics of Protein-Ligand Complexes
Molecular Mechanisms of Ligand Release and Stability
The release of volatile and semi-volatile compounds from protein carriers is a critical aspect of their function, particularly in chemical signaling. For thiazole derivatives that act as pheromones, their stability and controlled release are often modulated by binding to carrier proteins. In rodents, major urinary proteins (MUPs) bind to pheromones, which is thought to slow the release of these chemical signals, thereby extending the duration and impact of the signal. acs.org This mechanism ensures that the pheromonal cue remains in the environment for a longer period.
While this mechanism is described for pheromones similar to this compound, specific studies detailing the molecular dynamics, release kinetics, and stability of this compound when bound to a protein are not extensively detailed in current literature. The stability of the ligand-protein complex is influenced by the binding affinity and the structural nature of the protein's binding pocket. The release from the protein carrier is often a passive process, driven by the volatility of the ligand and its concentration gradient between the protein-bound state and the surrounding environment.
Cross-Reactivity and Specificity in Ligand-Protein Interactions
The specificity of ligand-protein interactions is determined by the precise fit between the ligand and the protein's binding site. Even minor variations in the structure of a ligand can significantly alter its binding affinity and selectivity. This compound shares its molecular formula with its more commonly studied isomer, 2-sec-butyl-4,5-dihydrothiazole, with the key distinction being the position of the double bond within the thiazoline (B8809763) ring. This structural difference is expected to influence the molecule's electronic distribution and three-dimensional shape, thereby affecting its interaction with protein binding pockets.
The isomer, 2-sec-butyl-4,5-dihydrothiazole, has been identified as a natural ligand for mouse major urinary proteins (MUPs). nih.gov Furthermore, studies have shown that it can also bind to rat alpha 2u-globulin, a protein structurally homologous to MUP. nih.gov The (S)-enantiomer of 2-sec-butyl-4,5-dihydrothiazole was found to have a binding constant of 8.2 ± 0.6 µM with MUP, while the (R)-enantiomer had a similar binding constant of 10.5 ± 0.6 µM. sigmaaldrich.com
A comparative analysis of this compound with related compounds highlights the structural variations that can influence their biological interactions.
Table 1: Comparative Data of Structurally Similar Thiazole Derivatives
| Compound Name | Molecular Formula | Key Structural Feature | Context of Study |
|---|---|---|---|
| This compound | C₇H₁₃NS | Double bond at the 2,5 position of the thiazole ring. | General chemical properties. thegoodscentscompany.com |
| 2-sec-Butyl-4,5-dihydrothiazole | C₇H₁₃NS | Double bond at the 4,5 position of the thiazole ring. | Identified as a pheromone in mouse urine and ligand for MUPs. acs.orgnih.govsigmaaldrich.com |
This table is generated based on the data from the provided text.
In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting how a ligand will interact with a protein's binding site. excli.dersc.org These computational approaches are frequently used in the study of thiazole derivatives to understand their binding modes and to predict their biological activities. excli.dersc.org
For the lipocalin superfamily of proteins, which includes MUPs, these predictive studies can elucidate the specific amino acid residues involved in binding and the conformational changes that may occur upon ligand binding. While the structurally similar compound, 2-sec-butyl-4,5-dihydrothiazole, is a known ligand for MUPs, specific in silico studies predicting the binding interactions of this compound with lipocalins are not prominently available in the reviewed literature. Such studies would be valuable to compare the binding affinity and orientation of this specific isomer within the lipocalin binding pocket relative to its more studied counterparts.
Metabolic Pathways and Systemic Distribution of this compound (Excluding Biological Effects)
The detection and quantification of volatile and semi-volatile compounds in biological matrices are typically achieved using highly sensitive analytical techniques. For related thiazole derivatives, methods such as gas chromatography coupled with mass spectrometry (GC-MS) have proven effective. For instance, 2-sec-butyl-4,5-dihydrothiazole was successfully identified in mouse urine using thermal desorption GC-MS. nih.gov The absolute configuration of this isomer in mouse urine was determined using chiral trifluoroacetyl derivative capillary chromatography. sigmaaldrich.com Nuclear magnetic resonance (NMR) spectroscopy has also been used to confirm the structure of these compounds. nih.gov
Although these methods are standard for the analysis of similar compounds, specific studies documenting the detection and quantification of this compound in biological fluids or tissues have not been identified in the reviewed scientific literature. The application of such analytical methods would be necessary to determine its presence, concentration, and distribution in biological systems.
The origin of this compound in biological systems is an area that requires further investigation. While synthetic pathways for thiazole derivatives are well-documented in chemical literature, the specific biosynthetic routes that may lead to the formation of this compound within an organism are not well-established. For many pheromones, their biosynthesis can be linked to metabolic pathways involving amino acids and fatty acids. However, detailed studies elucidating the precursors and enzymatic reactions involved in the potential biosynthesis of this compound are not available in the current body of scientific research.
Future Directions and Emerging Research Avenues for 2 Sec Butyl 2,5 Dihydrothiazole
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of thiazoline (B8809763) derivatives, including 2-sec-Butyl-2,5-dihydrothiazole, is an area of continuous development aimed at improving yield, reducing environmental impact, and achieving higher stereoselectivity. Traditional methods are being reimagined and new catalytic systems are being introduced.
Future efforts will likely concentrate on the following:
Asymmetric Synthesis : Given the chirality of the 2-sec-butyl group, developing enantioselective synthetic routes is a significant goal. An asymmetric synthesis for the related (S)-2-sec-butyl-4,5-dihydrothiazole has been reported, and similar methodologies will be crucial for accessing specific stereoisomers of this compound for applications where stereochemistry is critical, such as in pheromone research or as chiral ligands. pherobase.com
Green Chemistry Approaches : Modern synthetic chemistry emphasizes sustainability. Future routes will likely incorporate principles of green chemistry, such as the use of environmentally benign solvents like hexafluoroisopropanol (HFIP), which has unique properties of high hydrogen bond donor ability and low nucleophilicity. nih.gov Microwave-assisted synthesis, which can accelerate reaction times and improve yields, is another promising avenue that has been successfully used for the synthesis of the isomeric 2-sec-Butyl-4,5-dihydrothiazole. wikipedia.org
Catalyst-Free and Cascade Reactions : The development of one-pot or cascade reactions that form the dihydrothiazole ring in a single, efficient sequence is a key area of interest. nih.gov For instance, methods utilizing readily available substrates that react under mild conditions without the need for metal catalysts are being explored. A recently developed protocol for arylated thiazolines uses aminothiol and aryl ketonitriles under solvent-free conditions with microwave radiation, representing a significant step forward in efficiency. nih.gov
Table 1: Comparison of Synthetic Approaches for Dihydrothiazoles
| Method | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Lawesson's Reagent | Uses ethanolamine (B43304) and 2-methylbutanoic acid with microwave irradiation. | Established method for the 4,5-dihydro isomer. | wikipedia.org |
| Asymmetric Synthesis | Focuses on producing a single enantiomer (e.g., S-isomer). | High stereoselectivity, crucial for biological applications. | pherobase.com |
| Cascade Protocol | Employs thioamides and crotonates in a one-pot reaction. | High efficiency, atom economy, avoids purification steps. | nih.gov |
| Microwave-Assisted | Uses microwave radiation to accelerate condensation. | Faster reaction times, often higher yields. | nih.gov |
| Green Solvents (HFIP) | Utilizes fluorinated alcohols as a promoter and solvent. | Environmentally benign, recyclable solvent, high yields. | nih.gov |
Advanced Spectroscopic Techniques for High-Resolution Structural Dynamics
A deep understanding of a molecule's three-dimensional structure and its dynamic behavior is fundamental to predicting its reactivity and function. While standard techniques like NMR and IR are routine, advanced spectroscopic methods are enabling researchers to probe the subtle structural features of compounds like this compound with unprecedented detail.
Future research will increasingly leverage:
X-ray Crystallography : For obtaining precise bond lengths, bond angles, and information on intermolecular interactions such as π-π stacking and hydrogen-bond networks in the solid state. researchgate.netresearchgate.net This is crucial for understanding how molecules pack in a crystal lattice, which influences their physical properties.
Synchrotron-Based Analysis : Techniques like X-ray Absorption Near Edge Structure (XANES) provide detailed information about the electronic structure and local coordination environment of the sulfur atom within the dihydrothiazole ring. researchgate.netresearchgate.net
Multi-dimensional NMR : Advanced NMR experiments (e.g., HSQC, HMBC) are essential for unambiguously assigning the structure of complex derivatives and for studying dynamic processes in solution. mdpi.com
Computational Spectroscopy : The combination of experimental data with high-level computational methods, such as Density Functional Theory (DFT), allows for a more robust interpretation of spectroscopic results and can predict spectral features before a compound is even synthesized. researchgate.net
Table 2: Advanced Spectroscopic and Analytical Techniques
| Technique | Type of Information Provided | Application to this compound |
|---|---|---|
| X-ray Crystallography | Precise 3D molecular structure, intermolecular interactions. researchgate.net | Elucidating solid-state conformation and packing. |
| XANES | Electronic structure, oxidation state, local atomic environment. researchgate.netresearchgate.net | Probing the electronic environment of the sulfur atom. |
| Multi-dimensional NMR | Detailed connectivity and spatial relationships between atoms. mdpi.com | Confirming isomeric structure and stereochemistry. |
| Fluorescence Spectroscopy | Electronic properties, thermal stability. researchgate.net | Investigating potential optoelectronic properties of derivatives. |
Integration of Machine Learning and AI in Compound Design and Property Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal and materials chemistry. nih.gov These computational tools can analyze vast datasets to identify structure-property relationships, accelerating the discovery and optimization of new molecules. nih.govresearchgate.net
For this compound and its derivatives, emerging research will focus on:
Property Prediction : Using ML models, such as graph neural networks, to accurately predict key properties like solubility, reactivity, and potential biological activity based solely on the molecular structure. gu.se This can significantly reduce the need for laborious and expensive experimental screening. chemrxiv.org
Generative Chemistry : Employing AI algorithms to design novel dihydrothiazole derivatives with a desired set of properties. These models can explore a vast chemical space to propose new structures that are optimized for a specific application, such as high binding affinity to a biological target.
Explainable AI (XAI) : A significant challenge in ML is that models can act as "black boxes." nih.gov Future work will emphasize the use of XAI methods, like SHAP (Shapley additive explanations), to understand why a model makes a certain prediction. researchgate.net This allows chemists to gain actionable insights into which structural features are driving a compound's properties. researchgate.net
Exploration of Unconventional Reactivity Profiles and Catalytic Roles
Beyond their established chemistry, dihydrothiazoles possess the potential for novel and unconventional reactivity. The unique electronic and steric environment created by the sulfur and nitrogen heteroatoms can be exploited for new chemical transformations.
Future research avenues include:
Asymmetric Catalysis : Thiazoline derivatives have gained significant attention as valuable chiral ligands for transition metal-catalyzed reactions. nih.gov The nitrogen and sulfur atoms can coordinate to a metal center, creating a chiral environment that can direct the outcome of a reaction. Further exploration of this compound as a ligand in reactions like C-C bond formation is a promising area. nih.gov
Cycloaddition Reactions : The double bond within the dihydrothiazole ring can potentially participate in cycloaddition reactions, serving as a building block for more complex heterocyclic systems. The reactivity of related systems in [3+3]-cycloadditions suggests that dihydrothiazoles could be versatile synthons. researchgate.net
Ring-Opening Reactions : Selective cleavage of the C-S or C-N bonds within the ring could provide a novel route to functionalized acyclic molecules that are otherwise difficult to synthesize.
Expanding Applications in Specialized Chemical Syntheses
Thiazoline and thiazole (B1198619) rings are critical scaffolds found in numerous natural products and pharmacologically active molecules, including antibiotics and anti-cancer agents. nih.gov This makes them valuable building blocks for the synthesis of more complex targets.
Emerging applications for this compound and related structures include:
Natural Product Synthesis : Dihydrothiazoles are key intermediates in the synthesis of complex natural products. nih.gov For example, Pattenden's method for thiazoline synthesis has been applied in the total synthesis of largazole. nih.gov The unique substitution pattern of this compound could make it a useful precursor in the synthesis of new or existing natural product analogues.
Medicinal Chemistry : The thiazole moiety is a well-established pharmacophore. mdpi.commdpi.com Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govmdpi.com
Materials Science : The optical and electronic properties of thiazole-containing compounds suggest potential applications in materials science, such as in the development of organic semiconductors or components for optoelectronic devices. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-sec-Butyl-2,5-dihydrothiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer: A factorial design approach is recommended to optimize synthesis parameters (e.g., temperature, solvent polarity, catalyst loading). For example, refluxing in THF/Et3N (1:1) with palladium catalysts under argon has shown efficacy in analogous thiazole syntheses . Recrystallization from ethanol improves purity (>95% via HPLC), while yield can be monitored using TLC or GC-MS .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?
- Methodological Answer: Prioritize <sup>1</sup>H and <sup>13</sup>C NMR to confirm the dihydrothiazole ring and sec-butyl substituent. IR spectroscopy identifies C-S and C=N stretches (~650 cm<sup>-1</sup> and ~1600 cm<sup>-1</sup>, respectively). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 172.12). Cross-referencing with PubChem data ensures accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Adhere to SDS guidelines: use PPE (gloves, goggles), work under fume hoods, and avoid inhalation/skin contact. Emergency procedures for spills include neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can contradictory data between computational predictions and experimental results for this compound’s stability be resolved?
- Methodological Answer: Apply density functional theory (DFT) to model stability under varying conditions (pH, temperature). Validate through accelerated stability testing (e.g., 40°C/75% RH for 6 months) and HPLC monitoring. Discrepancies may arise from solvent effects or unaccounted intermediates .
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity in organocatalytic applications?
Q. How can factorial design improve the scalability of this compound synthesis while maintaining enantiomeric purity?
Q. What methodologies address ecological toxicity concerns for this compound derivatives?
- Methodological Answer: Conduct OECD-compliant assays (e.g., Daphnia magna acute toxicity tests). Compare with computational QSAR models to predict biodegradability. Mitigation strategies include green solvent substitution or biodegradable functionalization .
Data Analysis and Interpretation
Q. How should researchers statistically analyze conflicting bioactivity data across different assay platforms?
Q. What strategies validate the reproducibility of this compound’s thermal stability in polymer composites?
- Methodological Answer: Replicate DSC/TGA analyses across independent labs. Report confidence intervals (95% CI) for decomposition temperatures. Pre-register protocols in repositories like Open Science Framework to reduce bias .
Theoretical and Methodological Frameworks
Q. How can a conceptual framework integrate this compound’s physicochemical properties into broader drug discovery pipelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
